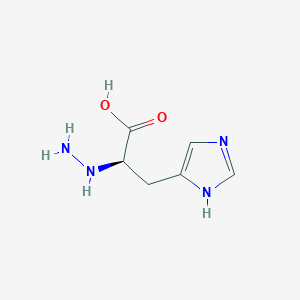
D(+)-A-Hydrazinohistidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D(+)-A-Hydrazinohistidine hydrochloride is a derivative of histidine, an essential amino acid involved in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D(+)-A-Hydrazinohistidine hydrochloride typically involves the reaction of histidine with hydrazine under controlled conditions. The process begins with the protection of the amino and carboxyl groups of histidine to prevent unwanted side reactions. The protected histidine is then reacted with hydrazine to introduce the hydrazino group. After the reaction, the protecting groups are removed to yield the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to maximize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent product quality and high efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
D(+)-A-Hydrazinohistidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted histidine derivatives.
Scientific Research Applications
D(+)-A-Hydrazinohistidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of D(+)-A-Hydrazinohistidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can chelate metal ions, affecting the function of metalloproteins and other metal-dependent processes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: The parent compound, which lacks the hydrazino group.
Hydrazinohistidine: A similar compound with variations in the position or configuration of the hydrazino group.
Histamine: A biologically active amine derived from histidine.
Uniqueness
D(+)-A-Hydrazinohistidine hydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential applications compared to similar compounds. The ability to form stable complexes with metal ions and to participate in a wide range of chemical reactions makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(2R)-2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12)/t5-/m1/s1 |
InChI Key |
OTXNLKCKMZUQKX-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)NN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















